4-oxo-4-(3-phenylpropoxy)butanoic Acid
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Description
4-oxo-4-(3-phenylpropoxy)butanoic Acid is a chemical compound with the molecular formula C13H16O4 and a molecular weight of 236.26 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES notation: C1=CC=C (C=C1)CCCOC (=O)CCC (=O)O .Scientific Research Applications
Optical Gating of Synthetic Ion Channels
4-oxo-4-(pyren-4-ylmethoxy) butanoic acid, a compound with a structure related to 4-oxo-4-(3-phenylpropoxy)butanoic acid, demonstrates significant potential in the optical gating of nanofluidic devices. The integration of such molecules onto the inner surfaces of synthetic ion channels allows for UV-light-triggered permselective transport of ionic species. This application is pivotal for developing advanced materials in controlled release, sensing, and information processing technologies (Ali et al., 2012).
Multicomponent Crystal Engineering
Research involving baclofen, which shares a similar butanoic acid moiety with this compound, explores its ability to form multicomponent crystals (MCCs) with various coformers. This demonstrates the compound's versatility in crystal engineering, which can be applied to designing materials with desired physical and chemical properties (Malapile et al., 2021).
Antioxidant Activity Studies
Oleanolic acid, a natural triterpenoid, showcases the ability to act as an antioxidant. While structurally distinct, the research on such compounds provides insights into how this compound might be studied for its potential antioxidant properties, especially in terms of scavenging reactive oxygen species and modulating cell signaling pathways to protect against oxidative stress (Wang et al., 2010).
Synthesis and Medicinal Chemistry
The synthesis of perfluoro-tert-butyl 4-hydroxyproline from related butanoic acid derivatives highlights the importance of such compounds in developing sensitive probes for 19F NMR, indicating potential applications in medicinal chemistry and drug development (Tressler & Zondlo, 2014).
Photocatalytic Oxidation Studies
Studies on the photocatalytic oxidation of methylated arsenic species using TiO2 suspensions demonstrate the potential application of related butanoic acid derivatives in environmental remediation. Such research points towards the exploration of this compound in similar photocatalytic processes for degrading harmful substances (Xu et al., 2007).
Hydrogel Formation via Molecular Assembling
The formation of supramolecular hydrogels through molecular assembling of isomeric building units, such as 4-oxo-4-(2-pyridinylamino) butanoic acid, underscores the potential of this compound in creating hydrogels with controlled microstructures and stability. This has implications in drug delivery, tissue engineering, and the development of smart materials (Wu et al., 2007).
Properties
IUPAC Name |
4-oxo-4-(3-phenylpropoxy)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c14-12(15)8-9-13(16)17-10-4-7-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HITVXFZLGRACID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCOC(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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